![molecular formula C31H41NO4 B13851659 11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is a synthetic compound with the molecular formula C31H41NO4 and a molecular weight of 491.66 g/mol . It is an intermediate in the synthesis of Mifepristone, a well-known progesterone receptor antagonist with partial agonist activity. This compound is characterized by its unique structure, which includes a spiro [1,3-dioxolane] moiety.
Vorbereitungsmethoden
The synthesis of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane involves several steps, starting from readily available precursors. The key steps include:
Formation of the spiro [1,3-dioxolane] ring: This is typically achieved through a reaction between a ketone and an ethylene glycol derivative under acidic conditions.
Introduction of the 5-chloro group: This step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Final assembly: The final step involves coupling the intermediate with a dimethylaminophenyl group and a prop-1-ynyl group under basic conditions
Analyse Chemischer Reaktionen
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Mifepristone and other related compounds.
Biology: The compound is studied for its interactions with various biological targets, including progesterone receptors.
Medicine: As an intermediate in Mifepristone synthesis, it indirectly contributes to medical applications such as contraception and the treatment of certain cancers.
Wirkmechanismus
The mechanism of action of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is primarily related to its role as an intermediate in Mifepristone synthesis. Mifepristone acts by binding to progesterone receptors, blocking the effects of progesterone, and inducing changes in the endometrium. This leads to the termination of pregnancy and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane can be compared with other similar compounds, such as:
Mifepristone: The parent compound, known for its use as an abortifacient and in the treatment of certain cancers.
Ulipristal acetate: Another progesterone receptor modulator used for emergency contraception.
Asoprisnil: A selective progesterone receptor modulator used in the treatment of uterine fibroids.
The uniqueness of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane lies in its specific structural features and its role as an intermediate in the synthesis of Mifepristone.
Eigenschaften
Molekularformel |
C31H41NO4 |
|---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
(5'S,8'S,11'S,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24-,25-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
RIJGHAHZKTWZNK-QDTCMSCBSA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC5(C[C@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




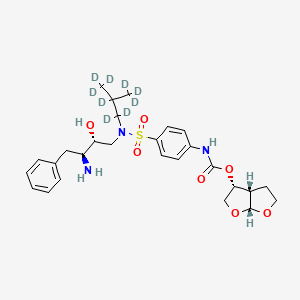
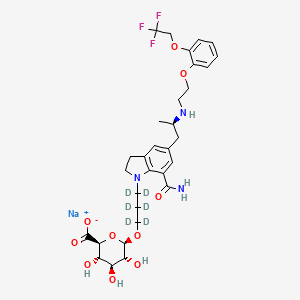


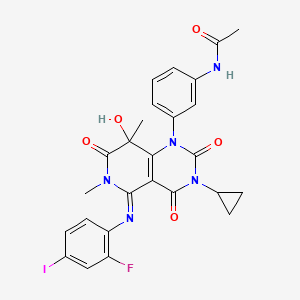
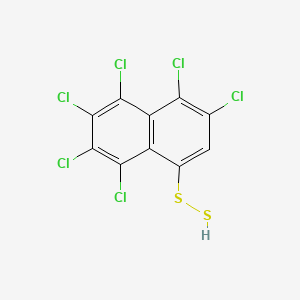
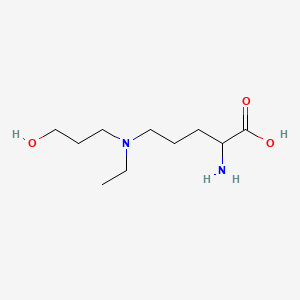
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
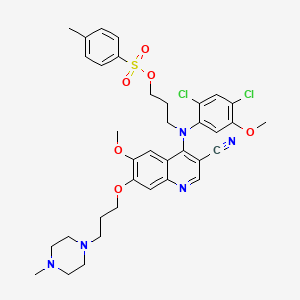

![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

